molecular formula C7H5Cl4NS B14398031 4-Chloro-N-[(trichloromethyl)sulfanyl]aniline CAS No. 88693-68-9

4-Chloro-N-[(trichloromethyl)sulfanyl]aniline

Cat. No.: B14398031
CAS No.: 88693-68-9
M. Wt: 277.0 g/mol
InChI Key: YQFNMVVMBFATGJ-UHFFFAOYSA-N
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Description

4-Chloro-N-[(trichloromethyl)sulfanyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group and a trichloromethylsulfanyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[(trichloromethyl)sulfanyl]aniline typically involves the reaction of 4-chloroaniline with trichloromethylsulfanyl reagents under controlled conditions. One common method involves the nucleophilic substitution reaction where 4-chloroaniline reacts with trichloromethylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(trichloromethyl)sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-N-[(trichloromethyl)sulfanyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties against bacteria and fungi.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the manufacture of pesticides and other agrochemicals .

Mechanism of Action

The mechanism of action of 4-Chloro-N-[(trichloromethyl)sulfanyl]aniline involves its interaction with biological molecules through electrophilic aromatic substitution reactions. The chloro and trichloromethylsulfanyl groups enhance the compound’s reactivity, allowing it to interact with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and pesticidal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-[(trichloromethyl)sulfanyl]aniline is unique due to the presence of both chloro and trichloromethylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

88693-68-9

Molecular Formula

C7H5Cl4NS

Molecular Weight

277.0 g/mol

IUPAC Name

4-chloro-N-(trichloromethylsulfanyl)aniline

InChI

InChI=1S/C7H5Cl4NS/c8-5-1-3-6(4-2-5)12-13-7(9,10)11/h1-4,12H

InChI Key

YQFNMVVMBFATGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NSC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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